
5-Cyclopentyloxazolidin-2-one
Vue d'ensemble
Description
5-Cyclopentyloxazolidin-2-one (CPO) is a cyclic organic compound with a molecular formula of C5H9NO2. It is a derivative of oxazolidinone, which is an important class of heterocyclic compounds with a wide range of applications in organic synthesis. CPO is a versatile synthetic intermediate that can be used for the synthesis of various compounds, including drugs, polymers, and fine chemicals. In addition, CPO has been used in the pharmaceutical industry for the synthesis of antibiotics and other drugs.
Applications De Recherche Scientifique
1. Biological Activities and Mechanisms of Action
Rhodanines and thiazolidine derivatives, which include compounds like 5-cyclopentyloxazolidin-2-one, have been extensively studied due to their wide spectrum of pharmacological activities. These compounds, through various mechanisms of action, have shown potential in modulating targeted enzymes or receptors. The chemical derivatization of the rhodanine ring in these compounds allows for diverse biological activities and maintains their relevance in drug discovery (Tomašič & Mašič, 2009).
2. Anticancer Potential
Thiazolidin compounds, including derivatives of 5-cyclopentyloxazolidin-2-one, have been identified for their potential in treating cancer. For instance, certain thiazolidin compounds have shown effectiveness in inducing G2/M arrest in cancer cells and require JNK activation for this effect, suggesting a specific pathway of anticancer activity (Teraishi et al., 2005).
3. Synthesis and HIV-RT Inhibitory Activity
Thiazolidin-4-ones, which are structurally related to 5-cyclopentyloxazolidin-2-one, have been synthesized and evaluated as HIV-1 reverse transcriptases inhibitors. The synthesis process and the structure-activity relationship of these compounds highlight their potential role in the treatment of HIV (Chen et al., 2009).
4. Glutathione Formation and Therapeutic Applications
L-2-oxothiazolidine-4-carboxylate, an analog of 5-oxoproline (which is similar in structure to 5-cyclopentyloxazolidin-2-one), has been studied for its ability to increase glutathione levels in the liver. This compound can serve as a therapeutic agent in conditions where there is depletion of hepatic glutathione (Williamson & Meister, 1981).
5. Antitumor Agent Development
Compounds structurally related to 5-cyclopentyloxazolidin-2-one have been developed and evaluated for their antitumor activities. These studies involve understanding their mechanisms of action, including interactions with specific enzymes and cell cycle arrest, highlighting their potential in cancer treatment strategies (Mohammed & Elmasry, 2022).
Propriétés
IUPAC Name |
5-cyclopentyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8-9-5-7(11-8)6-3-1-2-4-6/h6-7H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMUSAHFVCIBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopentyloxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(Oxolan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1487869.png)
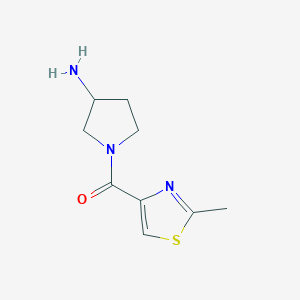
![Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1487871.png)
![1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487873.png)


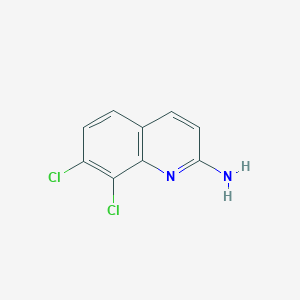
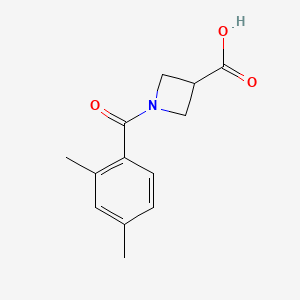
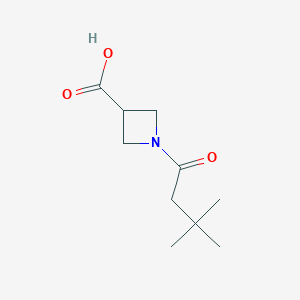
![1-{[(Propan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1487883.png)
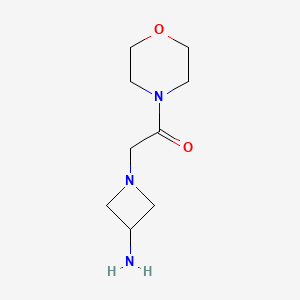
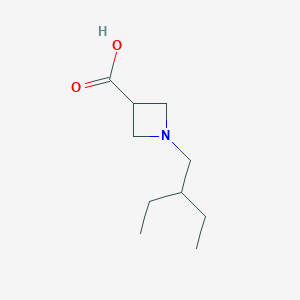
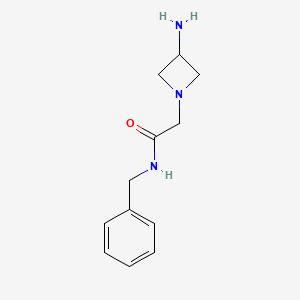
![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)